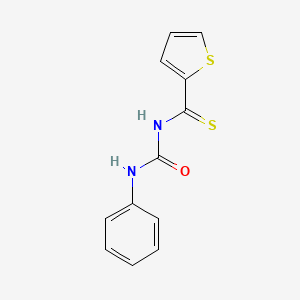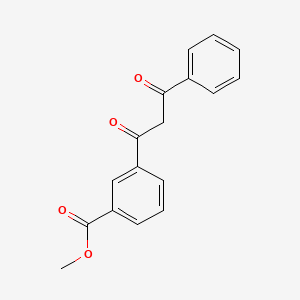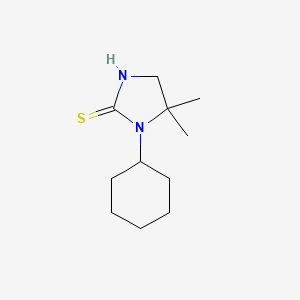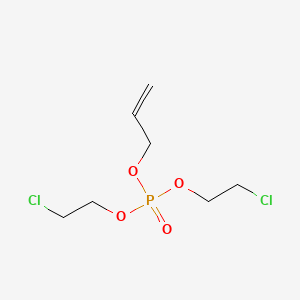
1-Phenyl-3-(thiophene-2-carbothioyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(thiophene-2-carbothioyl)urea is a compound that combines a phenyl group, a thiophene ring, and a urea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique properties to the compound, making it a valuable subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(thiophene-2-carbothioyl)urea typically involves the reaction of thiophene-2-carbonyl chloride with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-(thiophene-2-carbothioyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(thiophene-2-carbothioyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its anticancer and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(thiophene-2-carbothioyl)urea involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The thiophene ring can interact with hydrophobic pockets, while the urea moiety can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-(thiophene-2-carbonyl)urea: Similar structure but lacks the carbothioyl group.
1-Phenyl-3-(furan-2-carbothioyl)urea: Contains a furan ring instead of a thiophene ring.
1-Phenyl-3-(pyridine-2-carbothioyl)urea: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-Phenyl-3-(thiophene-2-carbothioyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential as a bioactive molecule compared to its analogs .
Eigenschaften
CAS-Nummer |
51774-61-9 |
|---|---|
Molekularformel |
C12H10N2OS2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
1-phenyl-3-(thiophene-2-carbothioyl)urea |
InChI |
InChI=1S/C12H10N2OS2/c15-12(13-9-5-2-1-3-6-9)14-11(16)10-7-4-8-17-10/h1-8H,(H2,13,14,15,16) |
InChI-Schlüssel |
LBNCNDWERQJPGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC(=S)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)

![3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13998613.png)

![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)

![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)

![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)

![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)
![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
